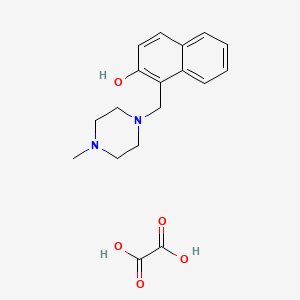
1-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-OL, oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-OL, oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a naphthalene ring substituted with a 4-methyl-piperazin-1-ylmethyl group and is often associated with oxalic acid in its salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-OL typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-methyl-piperazine, which is then reacted with a suitable naphthalene derivative.
Substitution Reaction: The piperazine derivative undergoes a substitution reaction with naphthalen-2-OL under controlled conditions, often involving a catalyst and specific temperature settings.
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to be cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, reduced forms of the original compound, and oxidized naphthoquinones.
Scientific Research Applications
1-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine
- 4-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-OL
Uniqueness
1-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-OL stands out due to its unique combination of a naphthalene ring and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H22N2O5 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-[(4-methylpiperazin-1-yl)methyl]naphthalen-2-ol;oxalic acid |
InChI |
InChI=1S/C16H20N2O.C2H2O4/c1-17-8-10-18(11-9-17)12-15-14-5-3-2-4-13(14)6-7-16(15)19;3-1(4)2(5)6/h2-7,19H,8-12H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
XDUTYWGOQVSXFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















